3-Phenyl-2,4-quinolinediol
CAS No.: 14933-29-0
Cat. No.: VC21274957
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14933-29-0 |
---|---|
Molecular Formula | C15H11NO2 |
Molecular Weight | 237.25 g/mol |
IUPAC Name | 4-hydroxy-3-phenyl-1H-quinolin-2-one |
Standard InChI | InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) |
Standard InChI Key | WNISVGSZMGXKHE-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C2=C(NC3=CC=CC=C3C2=O)O |
SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O |
Introduction
Chemical Structure and Properties
3-Phenyl-2,4-quinolinediol, also known by its IUPAC name 4-hydroxy-3-phenyl-1H-quinolin-2-one, is a heterocyclic organic compound with a molecular formula of C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol. The compound features a quinoline core structure with hydroxyl groups at positions 2 and 4, and a phenyl group at position 3. This unique structural arrangement contributes to its distinct chemical and biological properties. The compound is characterized by a fused benzene and pyridine ring system, which forms the quinoline backbone of the molecule.
Physical and Chemical Properties
The physical and chemical properties of 3-Phenyl-2,4-quinolinediol are summarized in the following table:
Property | Value |
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IUPAC Name | 4-hydroxy-3-phenyl-1H-quinolin-2-one |
CAS Number | 14933-29-0 |
Molecular Formula | C₁₅H₁₁NO₂ |
Molecular Weight | 237.25 g/mol |
Solubility | 17.2 μg/mL (at pH 7.4) |
InChI | InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O |
The compound exhibits limited water solubility, which is a common characteristic of quinoline derivatives with multiple aromatic rings. Its solubility in aqueous solutions is pH-dependent, with increased solubility observed in acidic conditions due to protonation of the nitrogen atom in the quinoline ring. The presence of hydroxyl groups also contributes to its ability to form hydrogen bonds with surrounding molecules, affecting its interaction with biological systems.
Synthesis Methods
Laboratory Synthesis
The synthesis of 3-Phenyl-2,4-quinolinediol typically involves the condensation of aniline derivatives with β-ketoesters under specific reaction conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired quinolinone structure. Various synthetic routes have been developed to optimize yield and purity.
One common synthetic approach involves the following steps:
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Condensation of an aniline derivative with a β-ketoester
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Cyclization of the resulting intermediate
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Oxidation or reduction steps to introduce the hydroxyl groups at specific positions
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Purification of the final product
Industrial Production
In industrial settings, the production of 3-Phenyl-2,4-quinolinediol may employ batch or continuous flow processes. These methods are designed to maximize yield and purity while minimizing by-products. Industrial synthesis often involves optimization of reaction conditions, including temperature, pressure, and catalyst systems, to enhance efficiency and reduce production costs.
Chemical Reactivity
3-Phenyl-2,4-quinolinediol exhibits diverse chemical reactivity, primarily due to the presence of hydroxyl groups and the quinoline core structure. Understanding these reactions is crucial for the development of derivatives with enhanced biological activities or specific chemical properties.
Types of Reactions
The compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups at positions 2 and 4 can participate in various transformations, while the phenyl ring can undergo electrophilic aromatic substitution.
Oxidation Reactions
The hydroxyl groups in 3-Phenyl-2,4-quinolinediol can be oxidized to form quinone derivatives. These reactions typically employ oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The resulting quinone derivatives may display altered biological activities compared to the parent compound.
Reduction Reactions
The carbonyl group in 3-Phenyl-2,4-quinolinediol can be reduced to form hydroquinoline derivatives. Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions. These reductions can modify the electronic properties of the molecule, potentially affecting its biological activity.
Substitution Reactions
The phenyl ring in 3-Phenyl-2,4-quinolinediol can undergo electrophilic aromatic substitution reactions. Common electrophiles include halogens and nitro groups, which are introduced in the presence of catalysts such as iron(III) chloride or aluminum chloride. These substitutions enable the creation of a library of derivatives with diverse properties.
Biological Activities
3-Phenyl-2,4-quinolinediol exhibits a range of biological activities that have been the subject of extensive research. These activities highlight its potential as a lead compound for the development of therapeutic agents.
Antimicrobial Properties
Research has demonstrated that 3-Phenyl-2,4-quinolinediol possesses significant antimicrobial activity against various bacterial strains. In vitro studies have shown inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with essential metabolic pathways. This antimicrobial activity suggests potential applications in the development of new antibacterial agents, particularly in the context of emerging antibiotic resistance.
Antioxidant Properties
The compound exhibits notable antioxidant properties, attributed to its ability to scavenge reactive oxygen species (ROS). The hydroxyl groups in the molecule play a crucial role in this activity, as they can donate hydrogen atoms to neutralize free radicals. This antioxidant capacity may contribute to its potential cytoprotective effects and suggests possible applications in conditions associated with oxidative stress.
Anticancer Activity
One of the most promising aspects of 3-Phenyl-2,4-quinolinediol is its anticancer activity. In vitro studies have demonstrated antiproliferative effects against various cancer cell lines. The compound has shown particularly impressive activity against COLO205 cells (IC₅₀ = 0.32 μM) and H460 cells (IC₅₀ = 0.89 μM), suggesting its potential as a lead compound for anticancer drug development.
Mechanism of Action
The biological activities of 3-Phenyl-2,4-quinolinediol are underpinned by specific molecular interactions and mechanisms. Understanding these mechanisms is crucial for optimizing its therapeutic potential and developing more effective derivatives.
Interaction with Neurotransmitter Receptors
3-Phenyl-2,4-quinolinediol has been found to bind to the glycine site on the N-methyl-D-aspartate (NMDA) receptor complex. This binding inhibits the receptor's activity, leading to decreased excitatory neurotransmission. This mechanism is particularly relevant to the compound's potential applications in neurological disorders, where modulation of glutamatergic signaling can have therapeutic benefits.
DNA Intercalation
Research has shown that 3-Phenyl-2,4-quinolinediol can intercalate into DNA. This property allows it to bind with DNA strands, potentially leading to alterations in DNA structure and function. Such interactions are particularly significant in the context of its anticancer activity, as they can disrupt normal cellular processes related to DNA replication and repair, ultimately leading to apoptosis in cancer cells.
Effects on Cell Cycle Regulation
Mechanistic studies have revealed that 3-Phenyl-2,4-quinolinediol affects cellular pathways involved in cell cycle regulation. The compound has been shown to downregulate cyclin B1 and cyclin-dependent kinase 1 (CDK1), leading to G2/M phase arrest in cancer cells. This disruption of the cell cycle is a key mechanism underlying its antiproliferative effects and highlights its potential as an anticancer agent.
Research Applications
The unique chemical structure and diverse biological activities of 3-Phenyl-2,4-quinolinediol have led to its application in various areas of scientific research.
Medicinal Chemistry
In medicinal chemistry, 3-Phenyl-2,4-quinolinediol serves as a valuable scaffold for the development of new therapeutic agents. Its core structure can be modified to enhance specific activities or improve pharmacokinetic properties. Structure-activity relationship studies have provided insights into the molecular features essential for biological activity, guiding the rational design of more potent and selective derivatives.
Neuroscience Research
The interaction of 3-Phenyl-2,4-quinolinediol with the NMDA receptor has made it a useful tool in neuroscience research. It has been employed to study the role of glycine-binding sites in neuronal function and to investigate potential therapeutic approaches for neurological disorders. Its selective antagonism at the glycine site provides a means to modulate glutamatergic transmission without directly affecting the glutamate-binding site.
Cancer Research
In cancer research, 3-Phenyl-2,4-quinolinediol has been utilized to explore novel antiproliferative mechanisms and to develop potential anticancer therapies. Its ability to induce apoptosis in cancer cells through multiple pathways makes it a valuable compound for studying cancer cell biology and for identifying new therapeutic targets.
Comparison with Similar Compounds
To better understand the unique properties of 3-Phenyl-2,4-quinolinediol, it is useful to compare it with structurally related compounds.
Comparison with 2,4-Quinolinediol
2,4-Quinolinediol (CAS: 70254-43-2) is a simpler analog lacking the phenyl substituent at position 3 . It has a molecular weight of 161.16 g/mol, significantly lower than that of 3-Phenyl-2,4-quinolinediol. The absence of the phenyl group results in different physiochemical properties and potentially altered biological activities. The direct comparison between these compounds provides insights into the role of the phenyl substituent in determining biological activity.
Comparison with Other Quinoline Derivatives
3-Phenyl-2,4-quinolinediol can also be compared with other quinoline derivatives, such as:
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3-(arylmethyl)-4-hydroxyquinolin-2(1H)-one
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3-(aryloxy)-4-hydroxyquinolin-2(1H)-one
These comparisons reveal that 3-Phenyl-2,4-quinolinediol is unique due to its specific antagonistic properties at the glycine site on the NMDA receptor complex. This selectivity makes it a valuable compound for studying the receptor's role in neurological processes and for developing potential therapeutic agents.
Future Research Directions
The diverse properties and activities of 3-Phenyl-2,4-quinolinediol open up several promising avenues for future research.
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